molecular formula C19H19F3N2O4S B2838980 3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID CAS No. 1428371-83-8

3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID

Cat. No.: B2838980
CAS No.: 1428371-83-8
M. Wt: 428.43
InChI Key: QFKDJVFQNZMKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a trifluoroethyl group, a thiophene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the trifluoroethyl group and the formation of the pentanoic acid backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID shares structural similarities with other compounds containing trifluoroethyl groups, thiophene rings, or pentanoic acid backbones.
  • Examples of similar compounds include 5-Oxo-5-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)amino)-3-(furan-2-yl)pentanoic acid and 5-Oxo-5-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)amino)-3-(pyridin-2-yl)pentanoic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-oxo-5-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]anilino]-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c20-19(21,22)11-23-16(25)8-12-3-5-14(6-4-12)24-17(26)9-13(10-18(27)28)15-2-1-7-29-15/h1-7,13H,8-11H2,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKDJVFQNZMKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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